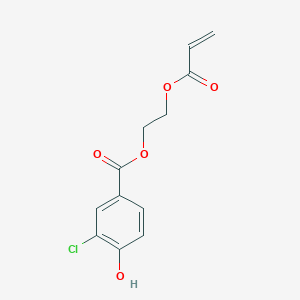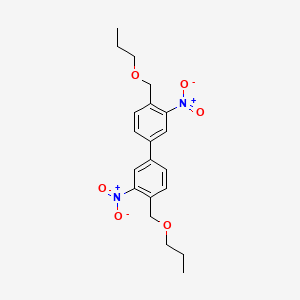![molecular formula C7H10S8 B12541905 4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane CAS No. 832109-57-6](/img/structure/B12541905.png)
4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane is a chemical compound with the molecular formula C6H8S6 It is characterized by the presence of thiirane and dithiolane rings, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane typically involves the reaction of thiirane derivatives with disulfide compounds under controlled conditions. One common method includes the use of thiirane-2-thiol and disulfide reagents in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction is usually carried out at room temperature and monitored using techniques like NMR spectroscopy to ensure the purity and yield of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of disulfide bonds and the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the sulfur atoms in the thiirane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles like amines or thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Thiirane derivatives with substituted nucleophiles
Scientific Research Applications
4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study disulfide bond formation and cleavage in proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials
Mechanism of Action
The mechanism of action of 4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane involves the interaction with molecular targets through its thiirane and disulfide groups. These functional groups can undergo redox reactions, leading to the formation or cleavage of disulfide bonds. This property is particularly useful in biological systems, where disulfide bonds play a crucial role in protein folding and stability .
Comparison with Similar Compounds
Similar Compounds
- 4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiane
- 4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiepane
- 4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiazine
Uniqueness
4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane is unique due to its specific combination of thiirane and dithiolane rings, which confer distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring precise control over redox reactions and disulfide bond formation .
Properties
CAS No. |
832109-57-6 |
|---|---|
Molecular Formula |
C7H10S8 |
Molecular Weight |
350.7 g/mol |
IUPAC Name |
4,5-bis(thiiran-2-yldisulfanyl)-1,3-dithiolane |
InChI |
InChI=1S/C7H10S8/c1-4(8-1)12-14-6-7(11-3-10-6)15-13-5-2-9-5/h4-7H,1-3H2 |
InChI Key |
CDUZSRQIKVFBEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(S1)SSC2C(SCS2)SSC3CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-Chloroanilino)propyl]-N-methylformamide](/img/structure/B12541829.png)
![4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12541834.png)
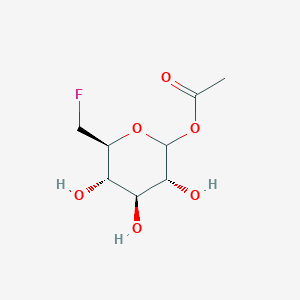
![Phenol, 3-[4-amino-7-(1-methylethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-](/img/structure/B12541840.png)
![4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-[2-(4-hydroxyphenyl)ethenyl]-](/img/structure/B12541846.png)
![6-[2-(4-Bromophenyl)hydrazinylidene]-3-(dipropylamino)cyclohexa-2,4-dien-1-one](/img/structure/B12541854.png)
![N-[5-(Phenylselanyl)pentyl]benzamide](/img/structure/B12541861.png)
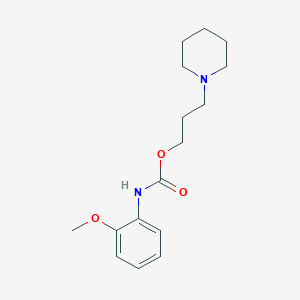
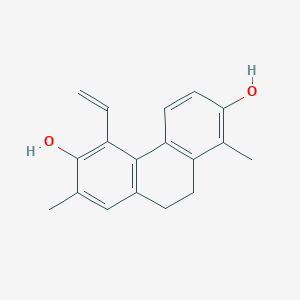
![N-Cyclopropyl-3-[2-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B12541875.png)


